1-[(2-Nitrophenyl)sulfonyl]pyrrolidine
Overview
Description
“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is a chemical compound with the molecular formula C10H12N2O4S . It is a pale-yellow to yellow-brown solid . This compound is part of a class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a nitrophenylsulfonyl group attached to the pyrrolidine ring .
Physical And Chemical Properties Analysis
“1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” has a molecular weight of 256.28 . It is a pale-yellow to yellow-brown solid . The InChI code for this compound is 1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 .
Scientific Research Applications
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Structure and Computational Studies of New Sulfonamide Compound
- Field : Chemistry
- Application : This research involves the synthesis of a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA) from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
- Method : The slow evaporation method was used to form single crystals of the named compound from a methanolic solution. The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
- Results : The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm−1 indicate the formation of the target compound .
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Research Progresses and Applications of Fluorescent Protein Antibodies
- Field : Biomedical Science
- Application : This research provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
- Method : The review discusses the development of FPs, antibodies targeting FPs, and the use of nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody .
- Results : The review suggests that nanobodies can be expressed and functional in living cells, and they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
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Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis
- Field : Chemical Engineering
- Application : This research involves the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane using a packed-bed microreactor .
- Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles .
- Results : The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic .
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Material-Specific Binding Peptides for Sustainable Innovations
- Field : Material Science
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification .
- Method : The review discusses the development of MBPs, their function in nature, binding properties of short man-made MBPs (<20 amino acids) mainly obtained from phage-display libraries, and medium-sized binding peptides (20–100 amino acids) that have been reported to bind to metals, polymers, or other industrially produced materials .
- Results : The review suggests that MBPs can be expressed and functional in living cells, and they can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
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Hirshfeld Surface Analyses and DFT Studies of o-Nitrosulfonamides
- Field : Computational Chemistry
- Application : This research involves the study of three o-nitrosulfonamides {1-[(2-nitrophenyl)sulfonyl]pyrrolidine, C10H12N2O4S, 1, 1-[(2-nitrophenyl)sulfonyl]piperidine, C11H14N2O4S, 2, and 1-[(2-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole, C14H12N2O4S, 3} and three N-cycloamino-o-sulfanilamides .
- Method : The research involves Hirshfeld surface analyses and DFT studies of these compounds .
- Results : The results of this research are not specified in the source .
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Coordinative Compounds Based on Unsaturated Carboxylate
- Field : Biological Applications
- Application : This research presents an overview of the biological applications of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .
- Method : The review discusses the synthesis, structure, and biological activity of a wide range of unsaturated carboxylate-containing species and metal ions .
- Results : The compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .
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Synthesis and Applications of Sodium Sulfinates
- Field : Organosulfur Compounds
- Application : This review highlights the preparation of sodium sulfinates (RSO2Na) and their multifaceted synthetic applications .
- Method : The review discusses the utilization of sodium sulfinates emerging as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions .
- Results : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
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Process Intensification of 2,2′-(4-Nitrophenyl) Dipyrromethane Synthesis
- Field : Chemical Engineering
- Application : This research involves the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane using a packed-bed microreactor .
- Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles .
- Results : The compartmentalized water droplets of the Pickering emulsion had an excellent ability to confine the ionic .
Future Directions
The future directions for “1-[(2-Nitrophenyl)sulfonyl]pyrrolidine” and other pyrrolidine derivatives could involve further exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCJPXJRFSPNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353652 | |
Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Nitrophenyl)sulfonyl]pyrrolidine | |
CAS RN |
327069-81-8 | |
Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.